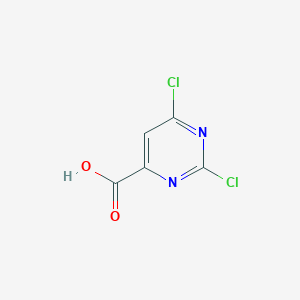
(3-Methoxybenzyl)triphenylphosphonium chloride
Übersicht
Beschreibung
“(3-Methoxybenzyl)triphenylphosphonium chloride” is a chemical compound with the molecular formula C26H24ClOP . It is also known by other names such as 3-methoxybenzyltriphenylphosphonium chloride and (3-methoxyphenyl)methyl-triphenylphosphanium chloride . The molecular weight of this compound is 418.9 g/mol .
Molecular Structure Analysis
The molecular structure of “(3-Methoxybenzyl)triphenylphosphonium chloride” can be represented by the InChI string and the Canonical SMILES string . The InChI string isInChI=1S/C26H24OP.ClH/c1-27-23-13-11-12-22(20-23)21-28(24-14-5-2-6-15-24,25-16-7-3-8-17-25)26-18-9-4-10-19-26;/h2-20H,21H2,1H3;1H/q+1;/p-1 . The Canonical SMILES string is COC1=CC=CC(=C1)CP+(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] . Chemical Reactions Analysis
“(3-Methoxybenzyl)triphenylphosphonium chloride” is a type of Wittig reagent . Wittig reagents are commonly used in organic chemistry for the synthesis of alkenes through the Wittig reaction, where they react with aldehydes and ketones .Physical And Chemical Properties Analysis
“(3-Methoxybenzyl)triphenylphosphonium chloride” is a solid compound . The compound appears as a white to almost white powder or crystal .Wissenschaftliche Forschungsanwendungen
Synthesis of Natural Compounds : It is used in the synthesis of natural diterpenes like (+)-ferruginol, (+)-sempervirol, and (+)-podocarpa-8(14)-en-13-one through reactions such as the Wittig reaction and intramolecular cyclization (Matsumoto & Usui, 1979).
Total Synthesis of (+)-Totarol and (+)-Podototarin : Its derivatives are employed in the total synthesis of natural products like (+)-totarol and (+)-podototarin, contributing to advancements in organic chemistry and drug discovery (Matsumoto & Suetsugu, 1979).
Antimicrobial Applications : Derivatives of (3-Methoxybenzyl)triphenylphosphonium chloride have shown selective antimicrobial activity against Gram-positive bacterial strains, indicating potential for use in developing new antimicrobial agents (Milenković, Zivkovic-Radovanovic, & Andjelković, 2020).
Corrosion Inhibition : In the field of materials science, derivatives like (4-Methoxybenzyl)-triphenylphosphonium Bromide have been reported as effective corrosion inhibitors for metals like mild steel in acidic environments (Goyal et al., 2020).
Humidity Sensing : Compounds containing (3-Methoxybenzyl)triphenylphosphonium chloride have been explored for humidity-sensitive applications, potentially useful in developing sensors (Lee, Rhee, & Gong, 1999).
Cancer Research : In medical research, certain phosphonium salts, structurally related to (3-Methoxybenzyl)triphenylphosphonium chloride, have shown cytotoxic effects against cancer cell lines, suggesting potential in cancer therapy (Dhanya et al., 2017).
Electrochemical Applications : Its derivatives are utilized in the preparation of adherent films of poly-p-xylylenes on metals like aluminum, indicating potential use in electrochemical applications (Ross & Kelley, 1967).
Safety And Hazards
Eigenschaften
IUPAC Name |
(3-methoxyphenyl)methyl-triphenylphosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24OP.ClH/c1-27-23-13-11-12-22(20-23)21-28(24-14-5-2-6-15-24,25-16-7-3-8-17-25)26-18-9-4-10-19-26;/h2-20H,21H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYDLIVUYPUXBV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464948 | |
| Record name | [(3-Methoxyphenyl)methyl](triphenyl)phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxybenzyl)triphenylphosphonium chloride | |
CAS RN |
18880-05-2 | |
| Record name | Phosphonium, [(3-methoxyphenyl)methyl]triphenyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18880-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(3-Methoxyphenyl)methyl](triphenyl)phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Methoxybenzyl)triphenylphosphonium Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














